Ternatumoside II

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

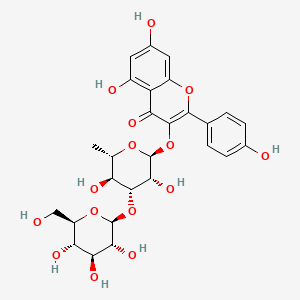

C27H30O15 |

|---|---|

Molekulargewicht |

594.5 g/mol |

IUPAC-Name |

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O15/c1-9-17(32)24(41-26-21(36)20(35)18(33)15(8-28)40-26)22(37)27(38-9)42-25-19(34)16-13(31)6-12(30)7-14(16)39-23(25)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,24,26-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20-,21+,22+,24+,26-,27-/m0/s1 |

InChI-Schlüssel |

JAQAIBSNJJWIKR-GTGBIAQCSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ternatumoside II: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Ternatumoside II, a flavonoid glycoside identified from a natural source. The document details the experimental protocols, quantitative data, and logical workflows involved in its extraction, purification, and structural elucidation, based on the foundational research in the field.

Discovery of this compound

This compound was first reported as a novel flavonoid glycoside isolated from the roots of the plant Rhodiola crenulata.[1] The discovery was part of a broader investigation into the phenolic constituents of this plant, which is known for its use in traditional medicine. The research, published in 2015, led to the identification of several compounds, with this compound being one of the newly characterized molecules.[1]

Isolation from Natural Sources

The isolation of this compound from Rhodiola crenulata is a multi-step process involving extraction, fractionation, and repeated chromatographic separations. The general workflow is designed to separate compounds based on their polarity and molecular weight.

Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from the roots of Rhodiola crenulata.

Detailed Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation of this compound.

2.2.1. Plant Material and Extraction:

-

The dried and powdered roots of Rhodiola crenulata (10 kg) were extracted three times with 95% ethanol (EtOH) at room temperature, with each extraction lasting 24 hours.

-

The combined extracts were then concentrated under reduced pressure to yield a crude extract.

2.2.2. Fractionation:

-

The crude extract was suspended in water (H₂O) and successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The resulting n-BuOH fraction was concentrated and subjected to further chromatographic separation.

2.2.3. Chromatographic Separation:

-

Macroporous Resin Column Chromatography: The n-BuOH fraction was applied to a macroporous resin column and eluted with a gradient of EtOH-H₂O (30:70, 50:50, 70:30, and 95:5, v/v) to yield five fractions (Fr. 1–5).

-

Silica Gel Column Chromatography: Fraction 4 (Fr. 4) was separated on a silica gel column using a gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) from 100:1 to 10:1 (v/v) to obtain five sub-fractions (Fr. 4a–4e).

-

Preparative High-Performance Liquid Chromatography (HPLC): Sub-fraction 4c (Fr. 4c) was purified by preparative HPLC using a mobile phase of acetonitrile-water (MeCN-H₂O) to yield pure this compound.

Structural Elucidation and Data

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H-NMR Data for this compound (in DMSO-d₆)

| Position | δH (ppm) | J (Hz) |

|---|---|---|

| 2' | 7.95 | d, 2.0 |

| 5' | 6.90 | d, 8.5 |

| 6' | 7.90 | dd, 8.5, 2.0 |

| 3 | 6.50 | s |

| 6 | 6.20 | d, 2.0 |

| 8 | 6.45 | d, 2.0 |

| 1'' | 5.10 | d, 7.5 |

| Other sugar protons | 3.10-3.80 | m |

Table 2: ¹³C-NMR Data for this compound (in DMSO-d₆)

| Position | δC (ppm) | Position | δC (ppm) |

|---|---|---|---|

| 2 | 164.2 | 1' | 121.5 |

| 3 | 103.5 | 2' | 115.0 |

| 4 | 182.0 | 3' | 145.5 |

| 5 | 161.5 | 4' | 148.5 |

| 6 | 98.8 | 5' | 116.2 |

| 7 | 163.0 | 6' | 122.5 |

| 8 | 94.0 | 1'' | 100.8 |

| 9 | 156.5 | 2'' | 73.2 |

| 10 | 105.5 | 3'' | 76.5 |

| 4'' | 70.0 | ||

| 5'' | 77.2 |

| | | 6'' | 61.0 |

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M + H]⁺ | C₂₁H₂₁O₁₁ | Value not available in abstract |

| [M + Na]⁺ | C₂₁H₂₀O₁₁Na | Value not available in abstract |

Note: Specific m/z values from HRESIMS were not available in the abstract and would require access to the full publication.

Biological Activity

Preliminary biological activity screening has been conducted for this compound.

Antioxidant Activity

This compound has demonstrated radical-scavenging properties. The following table summarizes its activity in two common antioxidant assays.

Table 4: In Vitro Antioxidant Activity of this compound

| Assay | IC₅₀ (μM) |

|---|---|

| DPPH Radical Scavenging | 260.5 |

| ABTS Radical Scavenging | 320.2 |

Immunomodulatory Activity

This compound has been shown to stimulate the production of Interferon-gamma (IFN-γ), suggesting potential immunomodulatory effects.[1] The signaling pathway for IFN-γ production typically involves the activation of immune cells, such as T-cells and Natural Killer (NK) cells, leading to the transcription and secretion of IFN-γ.

The following diagram provides a generalized logical relationship for the observed immunomodulatory activity.

Conclusion

This compound is a flavonoid glycoside with demonstrated antioxidant and potential immunomodulatory activities. Its discovery from Rhodiola crenulata adds to the growing body of knowledge on the diverse phytochemicals present in this plant. The detailed isolation and characterization protocols provided in this guide offer a valuable resource for researchers interested in natural product chemistry, drug discovery, and the further investigation of this compound for its therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and explore its pharmacological applications.

References

In-depth Technical Guide: Chemical Structure Elucidation of Ternatumoside II

To our valued audience of researchers, scientists, and drug development professionals: After a comprehensive review of available scientific literature, we have been unable to locate any specific published data for a compound designated "Ternatumoside II."

Consequently, the creation of an in-depth technical guide on its chemical structure elucidation, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time. The following structure is provided as a template for how such a guide would be presented, should verifiable data on this compound become available.

Spectroscopic Data Analysis (Hypothetical Data)

The foundational step in structure elucidation involves the comprehensive analysis of spectroscopic data to determine the molecular formula, functional groups, and connectivity of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) would be employed to determine the accurate mass of the molecular ion, from which the molecular formula is deduced.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Instrument: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source would be used.

-

Sample Preparation: A 1 mg/mL solution of this compound would be prepared in methanol.

-

Ionization Mode: Positive ion mode (ESI+) would be selected.

-

Data Acquisition: Data would be acquired over a mass range of m/z 100-2000.

-

Calibration: The instrument would be calibrated using a standard solution of sodium formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for establishing the carbon-hydrogen framework of the molecule. 2D NMR experiments (COSY, HSQC, HMBC) are then used to piece together the connectivity.

Experimental Protocol: NMR Spectroscopy

-

Instrument: A Bruker Avance III 600 MHz spectrometer equipped with a cryoprobe.

-

Sample Preparation: Approximately 5 mg of this compound would be dissolved in 0.5 mL of a deuterated solvent (e.g., CD₃OD or DMSO-d₆).

-

Data Acquisition:

-

¹H NMR: 16 scans, spectral width of 12 ppm.

-

¹³C NMR: 1024 scans, spectral width of 240 ppm.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs would be utilized with appropriate optimization of acquisition and processing parameters.

-

Table 1: Hypothetical ¹H and ¹³C NMR Data for the Aglycone of this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 170.2 | - |

| 2 | 45.1 | 2.50 (dd, 8.5, 4.2) |

| 3 | 75.3 | 4.10 (m) |

| ... | ... | ... |

Table 2: Hypothetical ¹H and ¹³C NMR Data for the Sugar Moieties of this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Sugar A (e.g., Glucose) | ||

| 1' | 102.5 | 4.80 (d, 7.8) |

| 2' | 74.8 | 3.50 (t, 8.0) |

| ... | ... | ... |

| Sugar B (e.g., Rhamnose) | ||

| 1'' | 101.9 | 5.10 (br s) |

| ... | ... | ... |

Chemical Degradation Studies (Hypothetical)

To confirm the nature and linkage of the sugar moieties, chemical degradation methods such as acid hydrolysis are employed.

Acid Hydrolysis

Mild acid hydrolysis would be used to cleave the glycosidic bonds, separating the aglycone from the sugar components.

Experimental Protocol: Acid Hydrolysis

-

A solution of this compound (10 mg) in 2M trifluoroacetic acid (TFA) (5 mL) would be heated at 100°C for 2 hours.

-

The reaction mixture would be cooled and extracted with ethyl acetate to separate the aglycone.

-

The aqueous layer containing the sugars would be neutralized with an anion exchange resin.

-

The sugars would be identified by comparison of their retention times and optical rotations with authentic standards.

Visualizing the Elucidation Workflow

A logical workflow is essential for systematically elucidating a complex natural product structure.

Caption: Workflow for the Structure Elucidation of this compound.

Illustrating Chemical Relationships

Visual diagrams are crucial for understanding the results of chemical experiments like hydrolysis.

Caption: Acid Hydrolysis of this compound.

We encourage the scientific community to publish and share data on novel compounds to advance the field of natural product chemistry. Should data for this compound become available, this guide will be updated accordingly.

Spectroscopic Data Analysis of Triterpenoid Saponins: A Technical Guide Exemplified by Ternatumoside Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct spectroscopic data for Ternatumoside II is not publicly available in the referenced literature. This guide provides a comprehensive overview of the spectroscopic analysis of a closely related and representative triterpenoid saponin, Heterogenoside E, isolated from Lysimachia heterogenea. The methodologies and data interpretation principles are broadly applicable to the structural elucidation of this compound and similar triterpenoid glycosides.

This technical guide offers an in-depth exploration of the spectroscopic techniques used for the structural analysis of triterpenoid saponins, a class of natural products with significant therapeutic potential. Due to the limited availability of specific data for this compound, this document utilizes Heterogenoside E, a triterpenoid saponin isolated from Lysimachia heterogenea, as a practical exemplar. The principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy detailed herein provide a robust framework for the characterization of this compound and other related compounds.

Spectroscopic Data Summary

The structural elucidation of triterpenoid saponins relies on the synergistic interpretation of data from various spectroscopic methods. Below is a summary of the key quantitative data for the representative compound, Heterogenoside E.

1.1. Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is pivotal in determining the molecular formula of the saponin.

| Parameter | Value |

| Ionization Mode | Negative |

| Measured m/z | 897.4853 [M-H]⁻ |

| Calculated m/z | 897.4848 for C₄₆H₇₃O₁₇ |

| Molecular Formula | C₄₆H₇₄O₁₇ |

1.2. Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in the molecule.

| Frequency (cm⁻¹) | Assignment |

| 3392 | O-H stretching (hydroxyl groups) |

| 2946 | C-H stretching (CH₃) |

| 2924 | C-H stretching (CH₂) |

| 1704 | C=O stretching (ketone) |

| 1076, 1044 | C-O stretching (glycosidic linkages) |

1.3. ¹³C Nuclear Magnetic Resonance (NMR) Data

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the aglycone and the sugar moieties. The following data was recorded at 125 MHz in pyridine-d₅.

Table 1: ¹³C NMR Data for the Aglycone Moiety of Heterogenoside E

| Position | δc (ppm) | Position | δc (ppm) |

| 1 | 39.1 | 16 | 212.0 |

| 2 | 26.1 | 17 | 48.9 |

| 3 | 81.9 | 18 | 42.1 |

| 4 | 43.6 | 19 | 46.5 |

| 5 | 47.4 | 20 | 31.1 |

| 6 | 17.5 | 21 | 34.2 |

| 7 | 33.6 | 22 | 33.1 |

| 8 | 43.0 | 23 | 64.9 |

| 9 | 50.3 | 24 | 14.1 |

| 10 | 36.7 | 25 | 16.4 |

| 11 | 18.9 | 26 | 19.1 |

| 12 | 31.7 | 27 | 26.2 |

| 13 | 86.2 | 28 | 74.9 |

| 14 | 48.1 | 29 | 33.2 |

| 15 | 36.1 | 30 | 23.8 |

Table 2: ¹³C NMR Data for the Sugar Moieties of Heterogenoside E

| Position | Arap | Glc' | Xyl'' |

| 1 | 107.1 | 105.9 | 107.2 |

| 2 | 83.1 | 75.5 | 75.3 |

| 3 | 75.9 | 78.4 | 78.2 |

| 4 | 70.9 | 71.8 | 70.8 |

| 5 | 67.1 | 78.2 | 67.0 |

| 6 | - | 62.9 | - |

1.4. ¹H Nuclear Magnetic Resonance (NMR) Data

¹H NMR spectroscopy provides information on the proton environment and, through coupling constants, the stereochemistry of the molecule. The following data was recorded at 125 MHz in pyridine-d₅.

Table 3: ¹H NMR Data for Heterogenoside E

| Position | δH (ppm), mult. (J in Hz) |

| Aglycone | |

| H-3 | 4.24, m |

| H-18 | 3.12, dd (11.5, 4.0) |

| Me-24 | 1.18, s |

| Me-25 | 0.85, s |

| Me-26 | 1.02, s |

| Me-27 | 1.58, s |

| Me-29 | 0.95, s |

| Me-30 | 0.92, s |

| Sugar Moieties | |

| H-1 (Arap) | 4.93, d (6.0) |

| H-1' (Glc) | 5.02, d (7.5) |

| H-1'' (Xyl) | 4.78, d (6.0) |

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of triterpenoid saponins.

2.1. Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., from a Lysimachia species) is typically extracted exhaustively with a solvent such as methanol or ethanol at room temperature.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Chromatography: The saponin-rich fraction is subjected to multiple chromatographic steps for purification. This may include:

-

Column Chromatography: Using silica gel, Sephadex LH-20, or macroporous resin.

-

High-Performance Liquid Chromatography (HPLC): Often using a C18 reversed-phase column with a gradient of acetonitrile and water.

-

2.2. Spectroscopic Analysis

-

NMR Spectroscopy:

-

A few milligrams of the purified saponin are dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆).

-

¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Chemical shifts are referenced to the residual solvent signals.[1]

-

-

Mass Spectrometry:

-

The sample is dissolved in a suitable solvent (e.g., methanol).

-

The solution is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data is acquired in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.[2]

-

-

IR Spectroscopy:

-

A small amount of the dried sample is mixed with potassium bromide (KBr) powder.

-

The mixture is pressed into a thin pellet.

-

The IR spectrum is recorded using an FTIR spectrometer.[3]

-

Mandatory Visualizations

References

An In-depth Technical Guide to the Biosynthesis of Ternatumoside II in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternatumoside II, a flavonoid glycoside identified as herbacetin 8-O-β-D-glucopyranoside, is a natural product isolated from Rhodiola crenulata. This technical guide provides a comprehensive overview of its putative biosynthesis pathway in plants. Drawing upon the established general flavonoid biosynthesis pathway and specific research on related compounds, this document outlines the enzymatic steps leading to the formation of the herbacetin aglycone and its subsequent glycosylation. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug development by detailing the probable enzymatic players, presenting available quantitative data, and providing established experimental protocols to facilitate further investigation into this and other related flavonoid glycosides.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. This compound, a flavonoid glycoside found in the medicinal plant Rhodiola crenulata, has garnered interest for its potential pharmacological properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel enzymatic tools for biocatalysis. This guide delineates the proposed biosynthetic route to this compound, which can be divided into two major stages: the formation of the aglycone, herbacetin, and its subsequent glycosylation.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the precursor for the flavonoid backbone. This is followed by a series of enzymatic reactions catalyzed by distinct enzyme families to produce the specific aglycone, herbacetin. The final step is the attachment of a glucose moiety by a UDP-glycosyltransferase (UGT).

Stage 1: Biosynthesis of the Aglycone - Herbacetin

The formation of the herbacetin backbone follows the well-established flavonoid biosynthesis pathway.

-

Phenylalanine to p-Coumaroyl-CoA: The pathway initiates with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme.

-

4-Coumaroyl-CoA ligase (4CL)

-

-

Chalcone Formation: Chalcone synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

-

Flavanone and Dihydroflavonol Formation: Chalcone isomerase (CHI) converts naringenin chalcone to naringenin (a flavanone). Subsequently, Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol.

-

Hydroxylation to form Herbacetin Precursors: The formation of the specific hydroxylation pattern of herbacetin (3,4',5,7,8-pentahydroxyflavone) requires further hydroxylation of the flavonoid core. This is likely carried out by specific cytochrome P450 monooxygenases (CYP450s) , specifically flavonoid 3'-hydroxylase (F3'H) and potentially a flavonoid 8-hydroxylase. The exact sequence and the specific enzymes for 8-hydroxylation in Rhodiola crenulata are yet to be fully elucidated.

-

Flavonol Formation: Flavonol synthase (FLS) , a 2-oxoglutarate-dependent dioxygenase (2-ODD), then introduces a double bond in the C-ring of the dihydroflavonol precursor to form the flavonol structure of herbacetin.

Stage 2: Glycosylation of Herbacetin

The final step in the biosynthesis of this compound is the regiospecific attachment of a glucose molecule to the 8-hydroxyl group of herbacetin.

-

UDP-Glycosyltransferase (UGT) Activity: This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) . These enzymes utilize UDP-glucose as a sugar donor and transfer the glucose moiety to a specific hydroxyl group on the acceptor molecule, in this case, herbacetin. The specific UGT responsible for the 8-O-glycosylation of herbacetin in Rhodiola crenulata has not yet been definitively identified. However, studies on other plant species have identified UGTs capable of glycosylating flavonoids at various positions.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is limited, data from related flavonoid pathways can provide a basis for understanding the potential kinetics and concentrations involved. The following table summarizes representative quantitative data for enzymes and metabolites in flavonoid biosynthesis.

| Parameter | Value | Compound/Enzyme | Plant Species | Reference |

| Enzyme Kinetics | ||||

| Km | 0.97 ± 0.10 mM | RcUGT1 (for tyrosol) | Rhodiola crenulata | [1] |

| Vmax | 286 ± 8.26 pKat/mg | RcUGT1 (for tyrosol) | Rhodiola crenulata | [1] |

| Metabolite Content | ||||

| Total Flavonoids | 163.0 mg RE/g extract | Crude Extract | Rhodiola crenulata | [2] |

| Gallic Acid | 4.13 ± 0.23 mg/g | Ethyl Acetate Extract | Rhodiola crenulata | [2] |

| Rosavin | 2.85 ± 0.17 mg/g | Ethyl Acetate Extract | Rhodiola crenulata | [2] |

RE: Rutin Equivalents

Experimental Protocols

The elucidation of the this compound biosynthesis pathway would involve a series of established experimental protocols.

Extraction and Quantification of Flavonoids

Objective: To extract and quantify this compound and its precursors from Rhodiola crenulata plant material.

Protocol:

-

Sample Preparation: Freeze-dry plant material (e.g., roots, leaves) and grind to a fine powder.

-

Extraction:

-

Perform maceration with 80% methanol or ethanol at room temperature with agitation.

-

Alternatively, use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.

-

-

Purification (Optional): For isolation of specific compounds, employ column chromatography using silica gel or Sephadex LH-20.

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection can be done using a Diode Array Detector (DAD) at wavelengths of 280 nm and 350 nm.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and quantification, couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) for accurate mass determination and fragmentation analysis.

-

Standard Curve: Generate a standard curve using purified this compound to accurately quantify its concentration in the plant extracts.

-

Enzyme Assays for Biosynthetic Enzymes

Objective: To functionally characterize the enzymes involved in the biosynthesis of this compound.

Protocol for UDP-Glycosyltransferase (UGT) Activity:

-

Enzyme Source:

-

Crude Protein Extract: Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, with PVPP and DTT) and centrifuge to obtain the soluble protein fraction.

-

Recombinant Enzyme: Clone the candidate UGT gene into an expression vector (e.g., pET vector for E. coli expression), express the protein, and purify it using affinity chromatography (e.g., Ni-NTA).

-

-

Assay Mixture:

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Substrate (Herbacetin, dissolved in DMSO)

-

UDP-glucose (sugar donor)

-

Enzyme preparation

-

-

Reaction: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound. The identity of the product should be confirmed by comparing its retention time and mass spectrum with an authentic standard.

Visualizations

Proposed Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for UGT Characterization

Caption: Workflow for the functional characterization of a candidate UGT.

Conclusion

The biosynthesis of this compound is proposed to proceed through the general flavonoid pathway to produce the herbacetin aglycone, followed by a specific 8-O-glycosylation step catalyzed by a UDP-glycosyltransferase. While the general pathway is well-understood, the specific enzymes from Rhodiola crenulata, particularly the flavonoid 8-hydroxylase and the herbacetin 8-O-glucosyltransferase, remain to be identified and characterized. The information and protocols provided in this guide offer a solid framework for future research aimed at elucidating the complete biosynthetic pathway of this compound, which will be invaluable for its potential biotechnological production and for the broader understanding of flavonoid metabolism in medicinal plants.

References

Unveiling Ternatumoside II: A Technical Guide to its Natural Occurrence and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternatumoside II, a flavonoid glycoside, has been identified as a constituent of the fern species Botrychium ternatum. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, distribution, and the methodologies employed for its isolation and characterization. Quantitative data from existing literature has been compiled to offer a clear perspective on the compound's prevalence. Detailed experimental protocols are provided to aid in the replication of isolation and analytical procedures. Furthermore, a putative biosynthetic pathway for this compound is illustrated, offering a deeper understanding of its formation within the plant. This document serves as a foundational resource for researchers interested in the further study and potential applications of this compound.

Natural Occurrence and Distribution

This compound has been definitively isolated from the fern Botrychium ternatum (Thunb.) Sw., a species belonging to the Ophioglossaceae family. This fern is found in temperate regions of the Northern Hemisphere. The primary source detailing the isolation of this compound is a 2012 study by Warashina et al., which focused on the chemical constituents of the fronds of B. ternatum.

At present, Botrychium ternatum is the only confirmed natural source of this compound. Further research is required to explore its potential presence in other species of the Botrychium genus or other related ferns.

Quantitative Data on this compound

The yield of this compound from the fronds of Botrychium ternatum has been reported in the literature. This data is crucial for assessing the feasibility of its extraction for research and development purposes.

| Plant Source | Plant Part | Extraction Method | Yield of this compound (per dry weight) | Reference |

| Botrychium ternatum | Fronds | Methanol extraction followed by chromatographic separation | 0.0012% | Warashina et al., 2012 |

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of meticulous phytochemical techniques. The following protocols are based on the methodologies described in the primary literature.

Plant Material Collection and Preparation

-

Collection: Fronds of Botrychium ternatum are collected from their natural habitat.

-

Drying: The collected plant material is air-dried in a well-ventilated area, protected from direct sunlight, to prevent the degradation of chemical constituents.

-

Grinding: The dried fronds are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of this compound

The following workflow outlines the general procedure for the extraction of this compound.

Caption: Extraction workflow for this compound.

Isolation and Purification of this compound

The crude methanol extract is subjected to a series of chromatographic techniques to isolate this compound.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the components based on their solubility. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over a solid support like silica gel or Diaion HP-20.

-

Stationary Phase: Diaion HP-20.

-

Mobile Phase: A gradient of water and methanol (H₂O-MeOH) is used for elution, starting with 100% water and gradually increasing the methanol concentration.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC.

-

Column: A reversed-phase column (e.g., ODS).

-

Mobile Phase: A gradient of acetonitrile (MeCN) and water.

-

Detection: UV detection at a wavelength of 254 nm.

-

Caption: Isolation and purification workflow.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons, and to determine the glycosidic linkages.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Acid Hydrolysis: To identify the constituent sugar moieties, the glycoside is hydrolyzed with a weak acid. The resulting sugars are then identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

The structure of this compound was elucidated as Kaempferol 3-O-β-D-quinovopyranosyl-(1→2)-α-L-rhamnopyranoside.

Biosynthetic Pathway

This compound is a flavonoid glycoside, and its biosynthesis follows the general phenylpropanoid pathway, leading to the formation of the kaempferol aglycone, followed by glycosylation steps.

Caption: Putative biosynthetic pathway of this compound.

Abbreviations: PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; 4CL: 4-Coumarate-CoA ligase; CHS: Chalcone synthase; CHI: Chalcone isomerase; F3H: Flavanone 3-hydroxylase; FLS: Flavonol synthase; GT: Glycosyltransferase.

Conclusion

This compound is a naturally occurring flavonoid glycoside isolated from the fern Botrychium ternatum. This guide has provided a detailed overview of its known natural source, quantitative data, and the experimental protocols for its extraction, isolation, and structural characterization. The elucidated biosynthetic pathway offers a framework for understanding its formation. Further research is warranted to explore the distribution of this compound in other plant species and to investigate its potential biological activities, which could be of interest to the pharmaceutical and drug development industries. This document aims to serve as a valuable technical resource to facilitate and inspire future research in this area.

A Technical Guide to the Preliminary Biological Screening of Ternatumoside II

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific biological activity data for Ternatumoside II has been found in the public domain. This guide is based on the known biological activities of structurally related cyclolanostane-type triterpenoid saponins and provides a framework for its preliminary biological screening.

Introduction

This compound is a cyclolanostane-type triterpenoid saponin. This class of natural products has garnered significant interest in the scientific community due to a wide array of promising biological activities. Preliminary biological screening is a critical first step in the drug discovery process, enabling the identification of lead compounds with potential therapeutic value. Based on the activities of structurally similar compounds, the preliminary biological screening of this compound should focus on evaluating its cytotoxic, anti-inflammatory, and antioxidant properties. This guide provides a comprehensive overview of the methodologies and data presentation for these initial screening assays.

Cytotoxic Activity

Cyclolanostane triterpenoids isolated from various plant species, such as those from the Cimicifuga genus, have demonstrated significant cytotoxic effects against a range of human cancer cell lines[1][2][3][4]. The preliminary assessment of this compound's cytotoxic potential is crucial in determining its utility as a potential anticancer agent.

Quantitative Data: Cytotoxicity of Structurally Related Cyclolanostane Triterpenoids

The following table summarizes the cytotoxic activities (IC50 values) of several cyclolanostane triterpenoids against various human cancer cell lines.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| Cimiracemoside A | HSC-2 (Oral Squamous Carcinoma) | 15.8 | [1] |

| Cimiracemoside C | HSC-2 (Oral Squamous Carcinoma) | 12.7 | [1] |

| 23-O-acetylcimigenol-3-O-β-D-xylopyranoside | HepG2 (Hepatocellular Carcinoma) | 5.2 | [2] |

| 23-O-acetylcimigenol-3-O-β-D-xylopyranoside | HL-60 (Promyelocytic Leukemia) | 3.9 | [2] |

| 24-O-acetylcimigenol-3-O-β-D-xylopyranoside | HepG2 (Hepatocellular Carcinoma) | 6.1 | [2] |

| 24-O-acetylcimigenol-3-O-β-D-xylopyranoside | HL-60 (Promyelocytic Leukemia) | 4.5 | [2] |

| KHF16 (24-acetylisodahurinol-3-O-β-D-xylopyranoside) | MCF7 (Breast Cancer) | 5.6 | [4] |

| KHF16 (24-acetylisodahurinol-3-O-β-D-xylopyranoside) | MDA-MB-231 (Breast Cancer) | 6.8 | [4] |

| Compound 5 (from Cimicifuga foetida) | HL-60 (Promyelocytic Leukemia) | 4.7 | [5] |

| Compound 5 (from Cimicifuga foetida) | SMMC-7721 (Hepatocellular Carcinoma) | 7.6 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

-

Anti-inflammatory Activity

Triterpenoids have been reported to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO)[6]. The evaluation of this compound's effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages is a key preliminary screening step.

Quantitative Data: Anti-inflammatory Activity of Related Compounds

The following table presents the inhibitory effects (IC50 values) of various plant extracts and compounds on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

| Compound/Extract | IC50 (µg/mL) | Reference |

| Kakadu Plum AAE Extract (NT) | 33.3 ± 1.3 | [7] |

| Kakadu Plum Water Extract (NT) | 52.4 ± 2.1 | [7] |

| Curcuma amada DES Extract (D2) | 0.64 ± 0.01 | [8] |

| Curcuma amada DES Extract (D5) | 1.25 ± 0.35 | [8] |

| Rosmarinus officinalis Essential Oil | > 200 (NO production significantly reduced at 50 µg/mL) | [9] |

| Mitrephora sirikitiae Methanol Extract | Significant reduction at 10 µg/mL | [10] |

Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (cells only), a vehicle control group (cells + DMSO + LPS), and a positive control group (e.g., L-NAME).

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated as:

-

NO Inhibition (%) = [(NO concentration in LPS group - NO concentration in treated group) / NO concentration in LPS group] x 100

-

The IC50 value is determined from the dose-response curve.

-

Antioxidant Activity

Many triterpenoid saponins exhibit antioxidant properties by scavenging free radicals[10]. The antioxidant potential of this compound can be evaluated using standard in vitro assays such as the DPPH and ABTS radical scavenging assays.

Quantitative Data: Antioxidant Activity of Triterpenoid Saponins

The following table shows the antioxidant activity (IC50 values) of some triterpenoid saponins.

| Compound | Assay | IC50 (µg/mL) | Reference |

| Triterpenoid Saponin from Albizia lebbeck | DPPH | 44.48 | |

| Asiaticoside | DPPH | 65.2 | [10] |

| Madecassoside | DPPH | 78.4 | [10] |

| Asiatic Acid | DPPH | 25.8 | [10] |

| Madecassic Acid | DPPH | 32.5 | [10] |

| Asiaticoside | ABTS | 45.3 | [10] |

| Madecassoside | ABTS | 55.1 | [10] |

| Asiatic Acid | ABTS | 15.6 | [10] |

| Madecassic Acid | ABTS | 21.7 | [10] |

Experimental Protocols for Antioxidant Assays

Materials:

-

This compound (dissolved in methanol or ethanol)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)

-

Ascorbic acid (positive control)

-

96-well plate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in the appropriate solvent.

-

Reaction Mixture: Add 100 µL of the sample solution to 100 µL of the DPPH solution in a 96-well plate.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: The radical scavenging activity is calculated as:

-

Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined from the dose-response curve.

-

Materials:

-

This compound (dissolved in a suitable solvent)

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Phosphate-buffered saline (PBS) or ethanol

-

Trolox (positive control)

-

96-well plate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

ABTS Radical Cation (ABTS•+) Generation: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to form the ABTS•+ stock solution.

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 10 µL of the sample solution to 190 µL of the ABTS•+ working solution in a 96-well plate.

-

Incubation: Incubate the mixture in the dark at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: The scavenging activity is calculated as:

-

Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined from the dose-response curve.

-

Potential Signaling Pathways

Triterpenoids are known to exert their biological effects by modulating various cellular signaling pathways. The anti-inflammatory and cytotoxic activities of cyclolanostane triterpenoids are often associated with the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[11][12][13][14][15].

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines. Cyclolanostane triterpenoids may inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[15].

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38 kinases, is another critical regulator of cellular processes such as inflammation, proliferation, and apoptosis. Activation of MAPKs by various stimuli, including LPS, leads to the phosphorylation of downstream transcription factors that regulate gene expression. Some triterpenoids have been shown to inhibit the phosphorylation of these MAPKs, thereby downregulating inflammatory responses[11].

Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary biological screening of this compound.

References

- 1. Cytotoxic Cycloartane Triterpenoid Saponins from the Rhizomes of Cimicifuga foetida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of three cycloartane triterpenoids from Cimicifuga dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rosmarinus officinalis suppresses cancer cell viability and inflammatory mediators in RAW 264.7 cells: in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 14. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Ternatumoside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternatumoside II, a flavonoid glycoside isolated from the roots of Rhodiola crenulata, has emerged as a molecule of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities and its potential therapeutic targets. While direct research on this compound is in its nascent stages, this document synthesizes the available data on the compound, its chemical class (flavonoid glycosides), and its source plant (Rhodiola crenulata) to elucidate its probable mechanisms of action and identify promising avenues for future drug development. The primary known bioactivities of this compound include antioxidant and immunomodulatory effects, notably the stimulation of interferon-gamma (IFN-γ) production. This guide will delve into these activities, presenting quantitative data, outlining potential signaling pathways, and providing detailed experimental methodologies based on related studies.

Introduction to this compound

This compound is a naturally occurring flavonoid glycoside identified in Rhodiola crenulata, a plant with a long history of use in traditional medicine for its adaptogenic and performance-enhancing properties. Flavonoid glycosides, as a class, are known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities. The initial characterization of this compound has highlighted its potential in modulating the immune system and combating oxidative stress.

Known Biological Activities and Quantitative Data

The primary reported biological activities of this compound are its antioxidant and immunomodulatory effects. Quantitative data from initial studies are summarized below.

| Biological Activity | Assay | IC50 Value (μM) | Reference |

| Antioxidant | DPPH Radical Scavenging | 260.5 | [1] |

| Antioxidant | ABTS Radical Scavenging | 320.2 | [1] |

| Immunomodulatory | IFN-γ Production Stimulation | Not Reported | [1] |

Potential Therapeutic Targets and Signaling Pathways

Based on the known activities of this compound, related flavonoid glycosides, and extracts of Rhodiola crenulata, several potential therapeutic targets and signaling pathways can be postulated.

Immunomodulation: IFN-γ Signaling Pathway

This compound has been shown to stimulate the production of Interferon-gamma (IFN-γ), a critical cytokine in the orchestration of the immune response against pathogens and tumors. The induction of IFN-γ suggests that this compound may interact with components of the immune synapse or intracellular pathways leading to IFN-γ gene transcription in T-lymphocytes and Natural Killer (NK) cells.

The canonical IFN-γ signaling pathway, which is likely activated as a downstream consequence of this compound's effects, involves the following key steps:

-

Receptor Binding: IFN-γ binds to its receptor complex (IFNGR1 and IFNGR2).

-

JAK-STAT Activation: This binding triggers the activation of Janus kinases (JAK1 and JAK2).

-

STAT1 Phosphorylation: Activated JAKs phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1).

-

Nuclear Translocation: Phosphorylated STAT1 forms a dimer (GAF - Gamma-Activated Factor) and translocates to the nucleus.

-

Gene Transcription: GAF binds to Gamma-Activated Site (GAS) elements in the promoters of IFN-γ-inducible genes, initiating their transcription.

-

Potential Therapeutic Implications: By stimulating IFN-γ, this compound could be explored as an immunomodulatory agent for cancer immunotherapy, where IFN-γ plays a crucial role in enhancing anti-tumor immunity. It may also have applications in infectious diseases.

Antioxidant Activity: ROS Scavenging and Cellular Protection

This compound exhibits direct radical-scavenging activity, which is a common feature of phenolic compounds like flavonoids. This antioxidant property suggests its potential in mitigating cellular damage caused by reactive oxygen species (ROS). The accumulation of ROS is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

-

Potential Therapeutic Targets:

-

Direct ROS scavenging: Neutralization of free radicals such as DPPH and ABTS.

-

Upregulation of endogenous antioxidant enzymes: Potential modulation of Nrf2 signaling pathway, leading to the expression of enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

-

Anti-inflammatory Effects: Inhibition of Pro-inflammatory Mediators

Flavonoids are well-documented for their anti-inflammatory properties. While not yet directly demonstrated for this compound, it is plausible that it shares these characteristics. The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key enzymes and transcription factors involved in the inflammatory cascade.

-

Potential Therapeutic Targets:

-

Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes would reduce the production of prostaglandins, key mediators of inflammation and pain.

-

Lipoxygenases (LOX): Inhibition of LOX would decrease the synthesis of leukotrienes, which are involved in allergic and inflammatory responses.

-

Nuclear Factor-kappa B (NF-κB): Inhibition of the NF-κB signaling pathway would downregulate the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and adhesion molecules.

-

Experimental Protocols

Detailed experimental protocols for the direct assessment of this compound's bioactivities are not yet published. However, standard methodologies used for similar compounds can be adapted.

In Vitro Antioxidant Activity Assays

-

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare serial dilutions of the this compound stock solution.

-

In a 96-well plate, add a fixed volume of DPPH (2,2-diphenyl-1-picrylhydrazyl) solution to each well containing the different concentrations of this compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

The percentage of scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

-

-

ABTS Radical Scavenging Assay:

-

Generate the ABTS•+ radical cation by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with potassium persulfate.

-

Incubate the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add serial dilutions of this compound to the diluted ABTS•+ solution.

-

Measure the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

-

Use a positive control and calculate the IC50 value as described for the DPPH assay.

-

IFN-γ Production Assay

-

Cell Culture and Stimulation:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in complete RPMI-1640 medium.

-

Treat the cells with various concentrations of this compound. A co-stimulant such as phytohemagglutinin (PHA) may be used to prime the cells.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the cell culture supernatants after the incubation period.

-

Use a commercial human IFN-γ ELISA kit to quantify the concentration of IFN-γ in the supernatants according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody against human IFN-γ.

-

Add the culture supernatants and a standard curve of recombinant IFN-γ to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate solution to produce a colorimetric reaction.

-

Measure the absorbance at the appropriate wavelength and calculate the concentration of IFN-γ based on the standard curve.

-

Future Directions and Conclusion

The preliminary data on this compound suggest its potential as a lead compound for the development of novel therapeutics, particularly in the areas of immunomodulation and diseases associated with oxidative stress. However, further research is imperative to fully elucidate its therapeutic potential. Key future research directions should include:

-

Elucidation of the precise mechanism of IFN-γ induction: Investigating the upstream signaling molecules and transcription factors involved in this compound-mediated IFN-γ production.

-

In-depth evaluation of anti-inflammatory and anti-cancer activities: Conducting comprehensive in vitro and in vivo studies to assess its effects on various inflammatory and cancer models.

-

Identification of direct molecular targets: Utilizing techniques such as affinity chromatography, mass spectrometry, and computational docking to identify the direct binding partners of this compound.

-

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to determine its drug-likeness and safety.

References

Methodological & Application

Ternatumoside II: Comprehensive Protocols for Extraction and Purification

Introduction

Ternatumoside II is a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima. This class of compounds, abundant in Marsdenia tenacissima, has garnered significant interest within the scientific and drug development communities due to its potent biological activities, particularly its antitumor properties. Extracts of Marsdenia tenacissima are utilized in traditional medicine and have been developed into modern therapeutic agents for various cancers. The underlying mechanism of action for these compounds often involves the modulation of critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which are frequently dysregulated in cancer.

This document provides detailed application notes and standardized protocols for the extraction and purification of this compound and related C21 steroidal glycosides from Marsdenia tenacissima. These guidelines are intended for researchers, scientists, and professionals in drug development to ensure the efficient and reproducible isolation of high-purity compounds for further investigation.

Data Summary of Extraction and Purification Parameters

The following tables summarize quantitative data derived from established protocols for the isolation of C21 steroidal glycosides from Marsdenia tenacissima. While specific data for this compound is limited, these parameters for analogous compounds provide a robust starting point for optimization.

Table 1: Optimized Parameters for Extraction of Polysaccharides from Marsdenia tenacissima

| Parameter | Optimized Value |

| Solvent | Water |

| Solvent-to-Material Ratio | 8:1 (v/w) |

| Extraction Temperature | 100°C (reflux) |

| Extraction Time | 1 hour |

| Number of Extractions | 3 |

Note: This data is for polysaccharides but offers a baseline for initial aqueous extraction explorations.[1]

Table 2: General Parameters for the Purification of C21 Steroidal Glycosides

| Purification Step | Stationary Phase | Mobile Phase System |

| Initial Column Chromatography | Silica Gel | Dichloromethane-Methanol Gradient |

| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol or Chloroform-Methanol (1:1) |

| Reversed-Phase Chromatography | ODS | Methanol-Water Gradient |

Table 3: Semi-Preparative HPLC Parameters for C21 Steroidal Glycoside Purification

| Parameter | Value |

| Column | C18 Semi-preparative |

| Mobile Phase | Methanol-Water (70:30 to 80:20 v/v) |

| Flow Rate | 3 mL/min |

| Detection | UV (Wavelength not specified) |

| Typical Yield | 8-12 mg from 200-300 mg of a fractionated extract[2] |

Experimental Protocols

Protocol 1: Extraction of Crude C21 Steroidal Glycosides

This protocol outlines the initial solvent extraction of C21 steroidal glycosides from the dried stems of Marsdenia tenacissima.

Materials:

-

Dried and powdered stems of Marsdenia tenacissima

-

95% Ethanol or Methanol

-

Rotary evaporator

-

Reflux apparatus

Procedure:

-

Weigh the powdered plant material.

-

Add 95% ethanol at a solvent-to-material ratio of 10:1 (v/w).

-

Heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool and filter to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the ethanol extracts from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification by Column Chromatography

This protocol describes the multi-step column chromatography process to isolate fractions enriched with C21 steroidal glycosides.

Materials:

-

Crude extract from Protocol 1

-

Silica gel (100-200 mesh)

-

Sephadex LH-20

-

ODS (Octadecylsilane) silica gel

-

Glass chromatography columns of appropriate sizes

-

Solvents: Dichloromethane, Methanol, Water

-

Fraction collector

-

TLC plates and developing chamber

Procedure:

Step 1: Silica Gel Column Chromatography

-

Prepare a silica gel column with an appropriate diameter and length based on the amount of crude extract.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely to obtain a dry powder.

-

Load the powdered sample onto the top of the prepared silica gel column.

-

Elute the column with a stepwise gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., 50:1, 25:1, 10:1, 5:1, 1:1 v/v).

-

Collect fractions of a consistent volume.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing C21 steroidal glycosides.

-

Pool the fractions containing the compounds of interest.

Step 2: Sephadex LH-20 Column Chromatography

-

Concentrate the pooled fractions from the silica gel chromatography.

-

Prepare a Sephadex LH-20 column and equilibrate with methanol.

-

Load the concentrated sample onto the column.

-

Elute the column with methanol.

-

Collect fractions and monitor by TLC.

-

Pool the fractions containing the target compounds.

Step 3: ODS Column Chromatography

-

Concentrate the pooled fractions from the Sephadex LH-20 column.

-

Prepare an ODS column and equilibrate with a methanol-water mixture (e.g., 60:40 v/v).

-

Load the sample onto the column.

-

Elute with a stepwise gradient of increasing methanol concentration in water (e.g., 60%, 70%, 80%, 100% methanol).

-

Collect and analyze fractions by TLC or analytical HPLC.

-

Pool the fractions containing the purified C21 steroidal glycosides.

Protocol 3: Final Purification by Semi-Preparative HPLC

This protocol details the final purification step to obtain high-purity this compound.

Materials:

-

Enriched fraction of C21 steroidal glycosides from Protocol 2.

-

Semi-preparative HPLC system with a C18 column.

-

HPLC-grade Methanol and Water.

-

0.22 µm syringe filters.

Procedure:

-

Dissolve the enriched fraction in methanol.

-

Filter the sample solution through a 0.22 µm syringe filter.

-

Set up the semi-preparative HPLC system with a C18 column.

-

Equilibrate the column with the starting mobile phase (e.g., 70% methanol in water).

-

Inject the sample onto the column.

-

Run the HPLC with an isocratic or gradient elution of methanol and water at a flow rate of approximately 3 mL/min.[2]

-

Monitor the elution profile with a UV detector.

-

Collect the peaks corresponding to this compound based on retention time.

-

Confirm the purity of the collected fractions using analytical HPLC.

-

Combine the pure fractions and evaporate the solvent to obtain pure this compound.

Visualizations

Caption: Workflow for the extraction and purification of this compound.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ternatumoside II

Introduction

Ternatumoside II is a triterpenoid saponin isolated from Lysimachia ternatum. As a potential bioactive compound, its accurate quantification in plant extracts and pharmaceutical formulations is crucial for research, development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a laboratory setting.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. An Evaporative Light Scattering Detector (ELSD) can also be used for enhanced sensitivity, as saponins often lack a strong UV chromophore.

Table 1: HPLC Instrumentation and Reagents

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Diode Array Detector (DAD) or ELSD |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Software | OpenLab CDS or equivalent |

| Solvents | HPLC grade acetonitrile, methanol, and water |

| Reagents | Formic acid (analytical grade) |

| Standards | This compound reference standard (>98% purity) |

Table 2: Chromatographic Parameters

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min, 20% B; 5-25 min, 20-60% B; 25-30 min, 60-80% B; 30-35 min, 80% B; 35-40 min, 80-20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm (or ELSD) |

| Run Time | 40 minutes |

Experimental Protocols

1. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 200 µg/mL by diluting the stock solution with methanol. These will be used to construct the calibration curve.

2. Sample Preparation

-

Extraction from Plant Material:

-

Weigh 1.0 g of dried and powdered Lysimachia ternatum plant material.

-

Add 20 mL of 80% methanol and extract using ultrasonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Dissolve the dried extract in 10 mL of water.

-

Pass the solution through a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the saponins with 10 mL of methanol.

-

-

Final Sample Solution:

-

Evaporate the methanol eluate to dryness.

-

Reconstitute the residue in 1 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

-

3. Method Validation Parameters

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.

Table 3: Method Validation Summary

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Precision (%RSD) | ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interfering peaks at the retention time of this compound |

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 50 µg/mL) five times.

Table 4: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 1.5 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

Experimental Workflow and Signaling Pathways

Caption: Workflow for the HPLC analysis of this compound.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using HPLC. The method is reliable and can be readily implemented in analytical laboratories for the quality control of raw materials and finished products containing Lysimachia ternatum.

Application Notes & Protocols: Quantitative Analysis of Ternatumoside II in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ternatumoside II is a steroidal saponin found in plants of the Marsdenia genus, notably Marsdenia tenacissima.[1][2] This compound, along with other related saponins, has garnered significant interest for its potential therapeutic properties, including anticancer activities.[1][2][3] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies.

This document provides detailed protocols for the quantitative analysis of this compound in plant extracts using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The UPLC-MS/MS method offers higher sensitivity and selectivity, making it ideal for complex matrices or low concentrations, while the HPLC-UV method is a robust and widely accessible alternative for routine analysis.

Extraction of this compound from Plant Material

This protocol describes an efficient method for extracting this compound and other saponins from dried and powdered plant material.

Experimental Protocol: Ultrasound-Assisted Extraction

-

Sample Preparation: Weigh 1.0 g of finely powdered, dried plant material (e.g., roots or stems of Marsdenia tenacissima) into a conical flask.

-

Solvent Addition: Add 25 mL of 70% ethanol to the flask.

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

-

Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Supernatant Collection: Carefully decant the supernatant into a clean collection vessel.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.

-

Pooling and Filtration: Combine the supernatants from all three extractions and filter through a 0.45 µm syringe filter into a volumetric flask.

-

Final Volume Adjustment: Adjust the final volume to 100 mL with the extraction solvent. This solution is now ready for HPLC-UV or UPLC-MS/MS analysis. For UPLC-MS/MS, further dilution may be necessary.

Workflow for Plant Extraction

Caption: Workflow of the ultrasound-assisted extraction of this compound.

Quantitative Analysis by HPLC-UV

This method is suitable for the quantification of this compound in relatively clean extracts where sufficient concentration of the analyte is present. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[4]

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: As saponins lack a strong chromophore, a low UV wavelength (e.g., 205 nm or 210 nm) is typically used. Wavelength selection should be optimized based on the UV spectrum of a pure this compound standard.

-

Injection Volume: 10 µL.[4]

-

Column Temperature: 30°C.

Gradient Elution Program:

| Time (min) | % Acetonitrile (A) | % Water with 0.1% Formic Acid (B) |

| 0.0 | 20 | 80 |

| 25.0 | 60 | 40 |

| 30.0 | 90 | 10 |

| 35.0 | 90 | 10 |

| 35.1 | 20 | 80 |

| 40.0 | 20 | 80 |

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations (e.g., 10-500 µg/mL).

-

Analysis: Inject the standards and the plant extract samples into the HPLC system.

-

Data Processing: Record the peak area of this compound at its specific retention time.

-

Calculation: Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation: HPLC-UV Method Validation Parameters (Example)

| Parameter | Result |

| Linearity Range | 10 - 500 µg/mL (r² > 0.999) |

| LOD (Limit of Detection) | ~1 µg/mL |

| LOQ (Limit of Quantitation) | ~3 µg/mL |

| Intra-day Precision (RSD%) | < 2% |

| Inter-day Precision (RSD%) | < 3% |

| Accuracy (Recovery %) | 98 - 103% |

Quantitative Analysis by UPLC-MS/MS

This method provides superior sensitivity and selectivity and is the preferred method for analyzing complex samples or for pharmacokinetic studies where analyte concentrations are low. The parameters below are adapted from a validated method for structurally similar tenacissosides.[5]

Experimental Protocol: UPLC-MS/MS Analysis

-

Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

-

Column: UPLC HSS T3 column (e.g., 2.1 x 50 mm, 1.8 µm).[5]

-

Mobile Phase: Acetonitrile (A) and water with 0.1% formic acid (B).[5]

-

Flow Rate: 0.4 mL/min.[5]

-

Injection Volume: 2 µL.[5]

-

Column Temperature: 40°C.[5]

Gradient Elution Program:

| Time (min) | % Acetonitrile (A) | % Water with 0.1% Formic Acid (B) |

| 0.0 | 10 | 90 |

| 2.4 | 75 | 25 |

| 5.0 | 90 | 10 |

| 5.1 | 10 | 90 |

| 6.0 | 10 | 90 |

Mass Spectrometry Parameters (Example for a Related Saponin):

-

Ionization Mode: ESI Positive.[5]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 2.5 kV.[5]

-

Source Temperature: 150°C.[5]

-

Desolvation Temperature: 450°C.[5]

-

MRM Transitions: These must be optimized by infusing a pure standard of this compound. The precursor ion ([M+H]⁺ or [M+Na]⁺) and a suitable product ion are selected. For example, for Tenacissoside G, the transition is m/z 815.5 ⟶ 755.5.[5]

Quantification:

-

Calibration Curve: Prepare standard solutions of this compound in a blank matrix (e.g., 5-2000 ng/mL).[5] An internal standard (IS) of a structurally similar compound should be used.

-

Sample Preparation: Perform a liquid-liquid or solid-phase extraction to clean up the sample and concentrate the analyte. For example, a liquid-liquid extraction with ethyl acetate can be used.[5]

-

Analysis: Inject the processed standards and samples.

-

Data Processing: Calculate the peak area ratio of the analyte to the IS.

-

Calculation: Construct a calibration curve by plotting the peak area ratio against concentration. Determine the concentration in the samples from this curve.

Workflow for UPLC-MS/MS Quantification

Caption: General workflow for sample analysis using UPLC-MS/MS.

Data Presentation: UPLC-MS/MS Method Validation Parameters (Adapted from Tenacissosides)

| Parameter | Result | Reference |

| Linearity Range | 5 - 2000 ng/mL (r² > 0.99) | [5] |

| LLOQ (Lower Limit of Quantitation) | 5 ng/mL | [5] |

| Intra-day Precision (RSD%) | < 15% | |

| Inter-day Precision (RSD%) | < 15% | |

| Accuracy (%) | 85 - 115% | [5] |

| Recovery (%) | > 85% | |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) | [5] |